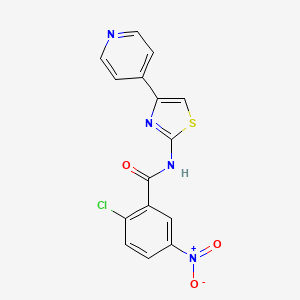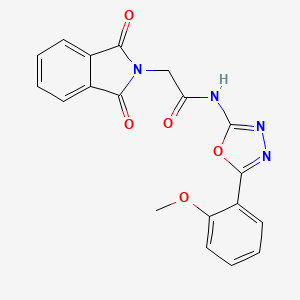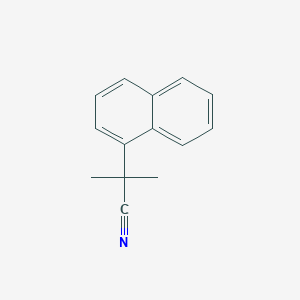
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research into novel bioactive 1,2,4-oxadiazole natural product analogs has shown that certain compounds exhibit potent antitumor activity against a panel of cell lines in vitro. These findings suggest a potential for the development of new antitumor agents based on the 1,2,4-oxadiazole and quinazoline dione frameworks. For instance, compound 7, derived from such analogs, demonstrated significant potency with a mean IC50 value of approximately 9.4 µM, indicating its potential as a lead compound in cancer therapy (Maftei et al., 2013).
Synthesis of Bis(1,2,4-oxadiazoles) and Related Compounds
The versatility of diaminoglyoxime as a reagent for synthesizing bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones has been explored. These compounds have potential applications in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and functional properties (Khanmiri et al., 2014).
Green Synthesis Approaches
Efforts to synthesize quinazoline-2,4(1H,3H)-diones from carbon dioxide using ionic liquids as dual solvent-catalysts at atmospheric pressure reflect the growing interest in green chemistry practices. Such methodologies not only provide a route to valuable quinazoline derivatives but also demonstrate the potential for environmentally friendly chemical processes. This approach has been shown to be highly efficient, yielding high product yields under benign conditions, and emphasizes the role of ionic liquids in facilitating carbon dioxide fixation into valuable chemicals (Lu et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 2-chlorobenzonitrile and hydrazine hydrate. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "2-chlorobenzonitrile", "hydrazine hydrate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 4-methylbenzaldehyde and anthranilic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 4-methyl-N-phenylbenzamide.", "Step 2: Cyclization of 4-methyl-N-phenylbenzamide with phosphorus oxychloride (POCl3) in the presence of pyridine to form 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 2-chlorobenzonitrile with hydrazine hydrate in the presence of Raney nickel catalyst to form 2-chlorobenzylhydrazine.", "Step 2: Cyclization of 2-chlorobenzylhydrazine with sodium nitrite (NaNO2) and sodium azide (NaN3) in the presence of acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazole.", "Step 3: Reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with formaldehyde and sodium borohydride (NaBH4) in the presence of acetic acid to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine.", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Activation of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with DCC and NHS in the presence of TEA and DMF to form the active ester intermediate.", "Step 2: Addition of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine to the active ester intermediate in the presence of TEA and DMF to form the final product.", "Step 3: Purification of the final product by column chromatography using DCM/diethyl ether as the eluent.", "Step 4: Recrystallization of the final product from a suitable solvent such as ethanol or methanol." ] } | |
CAS No. |
1207031-96-6 |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
InChI Key |
XCRZTNPFGGSGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)
![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)






